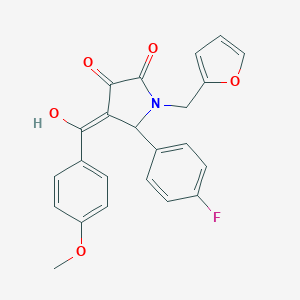![molecular formula C22H26N2O3 B266904 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CX-4945, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. In
作用機序
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide is a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death and inhibit tumor growth. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various CK2-dependent signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have various other biochemical and physiological effects. For example, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to inhibit the growth of malaria parasites by targeting the CK2-dependent phosphorylation of the parasite protein PfCLK3. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the CK2-dependent activation of NF-κB, a key regulator of inflammation.
実験室実験の利点と制限
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for lab experiments, including its high selectivity for CK2 and its ability to inhibit CK2-dependent signaling pathways. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has some limitations, including its relatively low potency and its potential off-target effects. Therefore, careful dose-response studies and specificity assays are required to ensure the validity of the experimental results.
将来の方向性
There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, including the downstream signaling pathways that are affected by CK2 inhibition. Second, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in combination with other anti-cancer drugs should be investigated, as combination therapy may enhance the efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide and reduce the risk of drug resistance. Finally, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in other diseases, such as malaria and inflammation, should be explored further.
合成法
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide involves a series of chemical reactions starting from 2-ethoxybenzoic acid. The detailed synthesis method has been described in several research papers, including the original synthesis report by Chen et al. (2010). In brief, the synthesis involves the conversion of 2-ethoxybenzoic acid to the corresponding acid chloride, which is then reacted with 3-(cyclohexylamino)benzoic acid to obtain the intermediate product. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to yield N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide.
科学的研究の応用
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, prostate cancer, pancreatic cancer, and glioblastoma. Several preclinical studies have demonstrated the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, which is believed to be mediated through the inhibition of protein kinase CK2, a key regulator of cell proliferation and survival.
特性
製品名 |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide |
|---|---|
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-9-16(15-18)21(25)23-17-10-4-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,23,25)(H,24,26) |
InChIキー |
DWABIZDXOXSCSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



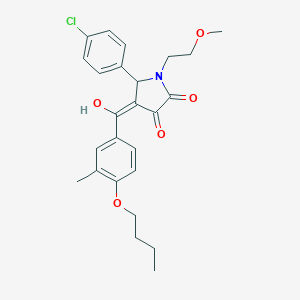
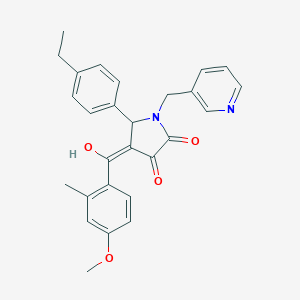
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

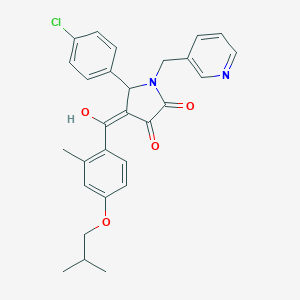
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
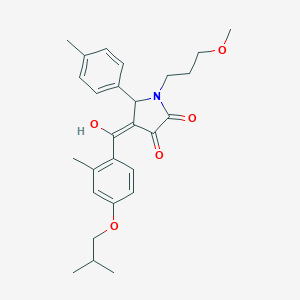
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)

